1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine
CAS No.: 36824-73-4
Cat. No.: VC11086727
Molecular Formula: C18H19F3N2
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
![1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine - 36824-73-4](/images/structure/VC11086727.png)
Specification
CAS No. | 36824-73-4 |
---|---|
Molecular Formula | C18H19F3N2 |
Molecular Weight | 320.4 g/mol |
IUPAC Name | 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Standard InChI | InChI=1S/C18H19F3N2/c19-18(20,21)16-7-4-8-17(13-16)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Standard InChI Key | MUULAWDTOQZBBQ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure (Chemical Formula: C₁₈H₁₉F₃N₂; Molecular Weight: 320.35 g/mol) comprises a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The benzyl group (-CH₂C₆H₅) at N1 introduces aromaticity and lipophilicity, while the 3-(trifluoromethyl)phenyl group at N4 enhances electron-withdrawing properties and metabolic stability. The trifluoromethyl (-CF₃) group’s strong electronegativity influences the compound’s solubility and binding affinity to biological targets.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉F₃N₂ |
Molecular Weight | 320.35 g/mol |
LogP (Lipophilicity) | ~3.2 (estimated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Synthesis and Production
Synthetic Routes
The synthesis of 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine can be achieved through modular strategies involving alkylation and nucleophilic substitution reactions. A generalized pathway, adapted from piperazine derivative syntheses , involves:
Step 1: Piperazine Ring Formation
Ethylenediamine reacts with 1,2-dibromoethane under basic conditions to form the piperazine backbone.
Step 2: N1-Benzylation
Benzyl chloride undergoes nucleophilic substitution with the piperazine ring in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group.
Step 3: N4-Arylation
3-(Trifluoromethyl)benzenesulfonyl chloride reacts with the secondary amine at N4, followed by reduction (e.g., using LiAlH₄) to yield the final product .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Ethylenediamine, 1,2-dibromoethane, NaOH, 80°C | 75% |
2 | Benzyl chloride, K₂CO₃, DMF, 60°C | 82% |
3 | 3-(Trifluoromethyl)benzenesulfonyl chloride, LiAlH₄, THF | 68% |
Industrial-Scale Production
Industrial methods optimize atom economy and purification. Continuous flow reactors enable precise control over exothermic reactions (e.g., alkylation), while chromatography-free purification techniques, such as crystallization from hexane/ethyl acetate mixtures, enhance scalability .
Pharmacological Mechanisms
Enzyme Interactions
Piperazines often inhibit cytochrome P450 (CYP) enzymes, affecting drug metabolism. The trifluoromethyl group’s electron-withdrawing effects may stabilize enzyme-inhibitor complexes, prolonging therapeutic action.
Receptor Binding Dynamics
Molecular docking simulations (using analogous structures) suggest hydrophobic interactions between the benzyl group and receptor pockets, while the CF₃ group forms halogen bonds with amino acid residues .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
Compound | Key Differences | Bioactivity |
---|---|---|
1-Methyl-4-(3-tolyl)piperazine | Methyl vs. benzyl; tolyl vs. CF₃ | Moderate 5-HT₂A antagonism |
1-Benzyl-4-(4-fluorophenyl)piperazine | Fluorophenyl vs. CF₃phenyl | Antipsychotic activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume